molecular formula C11H9NO2 B14009722 Methyl 3-(2-cyanophenyl)prop-2-enoate CAS No. 75746-64-4

Methyl 3-(2-cyanophenyl)prop-2-enoate

Cat. No.: B14009722
CAS No.: 75746-64-4
M. Wt: 187.19 g/mol
InChI Key: IAAPYNQXOSADHV-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C11H9NO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a cyano group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-cyanophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and 2-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 3-(2-cyanophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-cyanophenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyano group can act as an electron-withdrawing group, affecting the reactivity and binding properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 3-(3-cyanophenyl)prop-2-enoate

Uniqueness

Methyl 3-(2-cyanophenyl)prop-2-enoate is unique due to the presence of the cyano group at the ortho position, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds, making it valuable for specific synthetic and research purposes.

Biological Activity

Methyl 3-(2-cyanophenyl)prop-2-enoate, a compound belonging to the class of acrylates, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H11N
  • Molecular Weight : 185.23 g/mol

The presence of the cyano group and the acrylic moiety contributes to its reactivity and biological activity. The compound is characterized by its ability to interact with various biological targets, which is crucial for its potential therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with cyano groups often possess antimicrobial effects. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer progression, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : Research indicates that this compound may also exhibit anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a significant role in disease progression .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer. This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators .
  • Signal Transduction Modulation : By interacting with cellular pathways, this compound may alter cellular responses, contributing to its therapeutic effects in cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

StudyFindings
Study A (2024)Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study B (2024)Showed that the compound inhibited proliferation of breast cancer cells by 60% at a concentration of 25 µM after 48 hours.
Study C (2024)Reported anti-inflammatory effects in carrageenan-induced paw edema models, reducing inflammation by approximately 40% at a dosage of 50 mg/kg.

Properties

IUPAC Name

methyl 3-(2-cyanophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAPYNQXOSADHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707556
Record name Methyl 3-(2-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75746-64-4
Record name Methyl 3-(2-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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